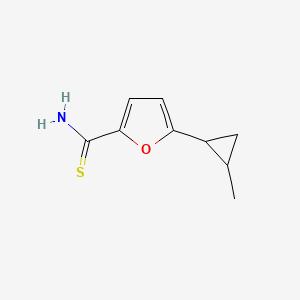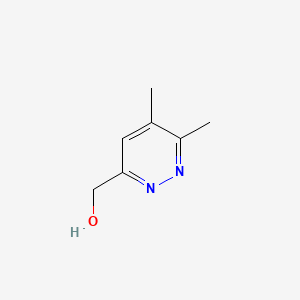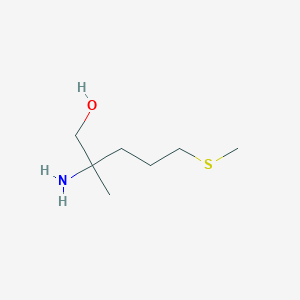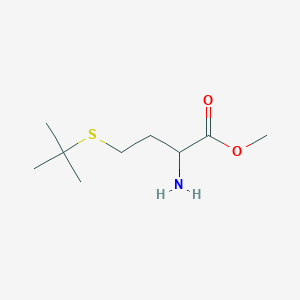
Methyl s-(tert-butyl)homocysteinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl s-(tert-butyl)homocysteinate is an organic compound with the molecular formula C9H19NO2S and a molecular weight of 205.32 g/mol . It is a derivative of homocysteine, where the thiol group is protected by a tert-butyl group, and the carboxyl group is esterified with a methyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl s-(tert-butyl)homocysteinate typically involves the protection of the thiol group of homocysteine with a tert-butyl group and the esterification of the carboxyl group with methanol. One common method involves the use of tert-butyl chloride and a base to introduce the tert-butyl group, followed by esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl s-(tert-butyl)homocysteinate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Alkyl or aryl derivatives of homocysteine.
Aplicaciones Científicas De Investigación
Methyl s-(tert-butyl)homocysteinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the behavior of thiol-protected amino acids.
Medicine: It is investigated for its potential role in drug development and as a protective agent for thiol groups in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis
Mecanismo De Acción
The mechanism of action of methyl s-(tert-butyl)homocysteinate involves the interaction of its functional groups with various molecular targets. The thiol group can form disulfide bonds with other thiol-containing molecules, while the ester group can undergo hydrolysis to release the active homocysteine derivative. These interactions can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl tert-butyl ether: An organic compound with similar tert-butyl protection but different functional groups.
tert-Butyl alcohol: A simple alcohol with a tert-butyl group.
tert-Butyloxycarbonyl-protected amino acids: Compounds with similar protective groups used in peptide synthesis.
Uniqueness
Methyl s-(tert-butyl)homocysteinate is unique due to its combination of a thiol-protected homocysteine backbone and an esterified carboxyl group. This dual protection allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and biochemical research .
Propiedades
Fórmula molecular |
C9H19NO2S |
|---|---|
Peso molecular |
205.32 g/mol |
Nombre IUPAC |
methyl 2-amino-4-tert-butylsulfanylbutanoate |
InChI |
InChI=1S/C9H19NO2S/c1-9(2,3)13-6-5-7(10)8(11)12-4/h7H,5-6,10H2,1-4H3 |
Clave InChI |
GDNMXOWXJWRXGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SCCC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


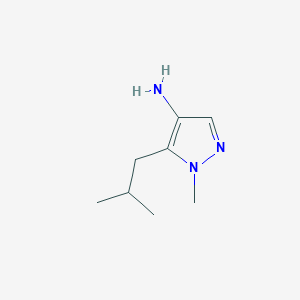
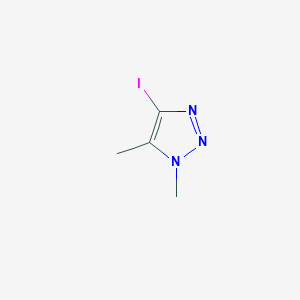
![2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13616144.png)
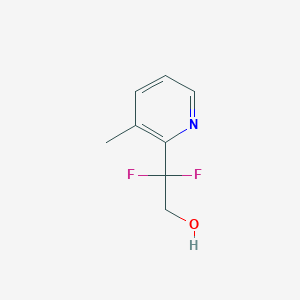

![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13616157.png)
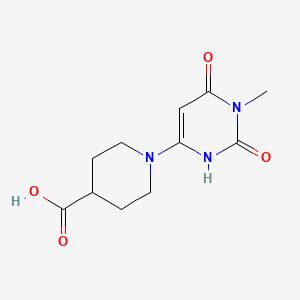
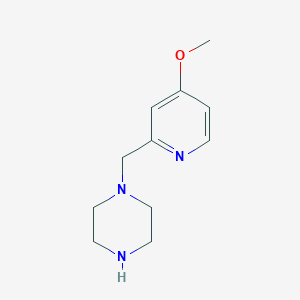
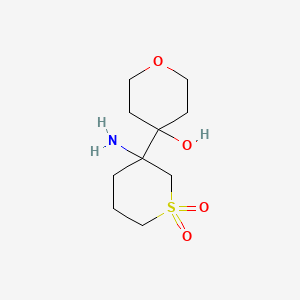
![2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13616185.png)

